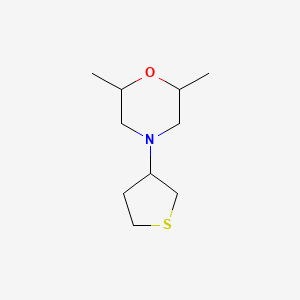
2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine, also known as DMTMT, is a heterocyclic organic compound that belongs to the class of morpholine derivatives. DMTMT has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Mechanism of Action
The exact mechanism of action of 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine is not fully understood. However, it is believed that 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine exerts its pharmacological effects by interacting with specific molecular targets in the body. For example, 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has antioxidant, anti-inflammatory, and anti-cancer properties. 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has several advantages as a research tool. It is relatively easy to synthesize and has a high purity level. 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine. One potential area of investigation is the development of 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine-based metal complexes with potential applications in catalysis and material science. Another area of interest is the investigation of the pharmacological effects of 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine in various disease models. Additionally, the development of novel synthesis methods for 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine could lead to the discovery of new derivatives with improved properties.
Synthesis Methods
2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-dimethylmorpholine with tetrahydro-3-thiophenol in the presence of a catalyst to form 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine. The reaction can be optimized by controlling the reaction conditions such as temperature, pressure, and reaction time.
Scientific Research Applications
2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2,6-dimethyl-4-(tetrahydro-3-thienyl)morpholine has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.
properties
IUPAC Name |
2,6-dimethyl-4-(thiolan-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-8-5-11(6-9(2)12-8)10-3-4-13-7-10/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWMLWAWRGMTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977119.png)
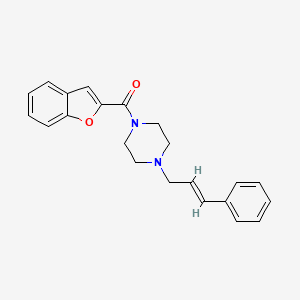
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4977148.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B4977149.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4977156.png)
![3'-{[(4-ethoxyphenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4977168.png)

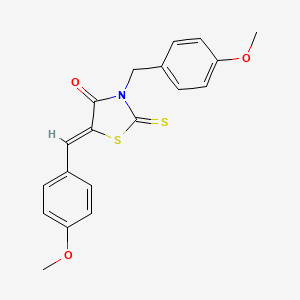
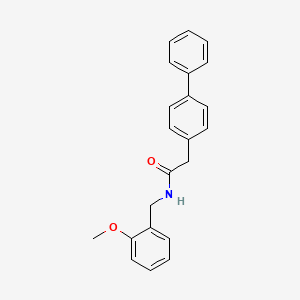
![N-(3-chlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanamide](/img/structure/B4977186.png)
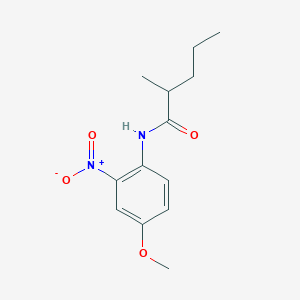
![ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate](/img/structure/B4977195.png)
![2-[2-oxo-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propyl]phenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate](/img/structure/B4977208.png)
![tetrahydro-2-furanylmethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977216.png)